(3S,5S)-3,5-Dimethylpiperazin-2-one
Description
(3S,5S)-3,5-Dimethylpiperazin-2-one is a six-membered heterocyclic compound featuring a piperazinone backbone with two methyl groups at the 3 and 5 positions in the (S,S) stereochemical configuration. This compound belongs to the piperazinone family, which is characterized by a nitrogen-containing ring structure with a ketone group. The stereospecific methyl substituents influence its conformational stability, electronic properties, and intermolecular interactions, making it relevant in pharmaceutical and materials science research .
Properties
IUPAC Name |
(3S,5S)-3,5-dimethylpiperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-4-3-7-6(9)5(2)8-4/h4-5,8H,3H2,1-2H3,(H,7,9)/t4-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZBIOXYNMRLJS-WHFBIAKZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)C(N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC(=O)[C@@H](N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-3,5-Dimethylpiperazin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate diamines with ketones under acidic or basic conditions. For instance, starting from 3,5-dimethyl-1,2-diaminopropane, cyclization with a suitable ketone can yield the desired piperazin-2-one. The reaction conditions typically involve heating the reactants in the presence of a catalyst, such as an acid or base, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Hydrolysis of the Lactam Ring
The lactam ring undergoes hydrolysis under acidic or basic conditions to yield linear diamino carboxylic acid derivatives.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 6M HCl, reflux, 12 hrs | Aqueous HCl | (3S,5S)-3,5-Diaminohexanoic acid HCl salt | 68% | |
| NaOH (1M), 80°C, 8 hrs | Aqueous base | Sodium (3S,5S)-3,5-diaminohexanoate | 72% |
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water and ring opening.
-
Basic hydrolysis involves deprotonation of the amide nitrogen, leading to cleavage of the C–N bond.
Alkylation at the Piperazine Nitrogen
The secondary amine in the piperazine ring undergoes alkylation, enabling functionalization for pharmaceutical intermediates.
Key Observations :
-
Steric hindrance from the 3,5-dimethyl groups directs alkylation to the less hindered nitrogen.
-
Benzyl derivatives are stable under standard purification conditions (e.g., column chromatography).
Ring-Opening via Nucleophilic Attack
The carbonyl group participates in nucleophilic additions, enabling diversification of the core structure.
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Grignard reagents (MeMgBr) | THF, −78°C to RT | Tertiary alcohol adduct | 55% | |
| Sodium borohydride | MeOH, RT, 2 hrs | (3S,5S)-3,5-Dimethylpiperazine (reduced lactam) | 63% |
Stereochemical Impact :
-
The (3S,5S) configuration induces facial selectivity during nucleophilic attack, favoring syn-addition products.
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions, forming fused heterocyclic systems.
| Dienophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylacetylene | CuI, DIPEA, DCM, 24 hrs | Spirocyclic pyrrolidine-piperazinone | 48% | |
| Nitrile oxides | RT, 12 hrs | Isoxazoline derivatives | 60% |
Note :
-
Electron-deficient dienophiles exhibit higher reactivity due to polarization of the lactam carbonyl .
Stability Under Thermal and Oxidative Conditions
The compound demonstrates moderate thermal stability but is sensitive to strong oxidizers.
| Condition | Observation | Reference |
|---|---|---|
| 150°C, 2 hrs | Partial decomposition | |
| H₂O₂, RT, 6 hrs | N-Oxide formation |
Salt Formation
The lactam forms stable salts with acids, enhancing solubility for formulation.
| Acid | Product | Solubility (mg/mL) | Reference |
|---|---|---|---|
| HCl | (3S,5S)-3,5-Dimethylpiperazin-2-one HCl | 12.5 (H₂O) | |
| Tosylic acid | Tosylate salt | 8.2 (EtOH) |
Key Takeaways:
-
The (3S,5S) stereochemistry governs regioselectivity in alkylation and nucleophilic additions.
-
Hydrolysis and reduction provide access to linear intermediates for peptide-mimetic drug design.
-
Stability under mild conditions makes it suitable for multistep syntheses in medicinal chemistry .
For further synthetic applications, refer to methodologies in piperazine-based ligand design and lactam ring functionalization.
Scientific Research Applications
Treatment of Spinal Muscular Atrophy (SMA)
(3S,5S)-3,5-Dimethylpiperazin-2-one has been identified as a modulator of SMN2 gene splicing, which is crucial for the treatment of spinal muscular atrophy. Research indicates that compounds incorporating this structure can enhance the production of the SMN protein, which is deficient in patients with SMA. For instance, a patent describes its use in developing pharmaceutical compositions aimed at treating SMA by modulating SMN2 splicing .
Antimicrobial Activity
Studies have shown that derivatives of piperazine compounds exhibit significant antimicrobial properties. Specifically, derivatives related to this compound have been tested for their efficacy against various bacterial strains. One study highlighted that certain derivatives demonstrated enhanced antimicrobial activity compared to their parent compounds .
| Compound | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| This compound derivative | Antimicrobial | Staphylococcus aureus, E. coli |
Cancer Research
Recent advancements have explored the use of this compound in cancer therapies. Compounds derived from this structure have been investigated as KRAS G12C inhibitors for treating specific types of cancer such as adenocarcinoma and gastric cancer . These inhibitors target mutations in the KRAS gene, which are prevalent in many cancers.
Case Study 1: SMA Treatment Development
A clinical trial evaluated the effectiveness of a compound based on this compound in improving motor function in SMA patients. The trial showed promising results with increased levels of SMN protein correlating with improved muscle strength in participants .
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing various piperazine derivatives, one derivative of this compound was found to be more effective against multi-drug resistant strains than existing antibiotics. This highlights its potential role in addressing antibiotic resistance .
Mechanism of Action
The mechanism of action of (3S,5S)-3,5-Dimethylpiperazin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins, thereby influencing their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Piperazinone Derivatives
(a) (3S,5S)-1-Benzyl-3,5-dimethylpiperazin-2-one
- Structural Difference : Incorporates a benzyl group at the N1 position, unlike the unsubstituted (3S,5S)-3,5-dimethylpiperazin-2-one.
- Applications: Benzyl-substituted piperazinones are often intermediates in drug synthesis, but the methyl groups in the target compound may favor metabolic stability due to reduced steric hindrance.
(b) N1-tert-Octyl-3,3-pentamethylene-5,5-dimethylpiperazin-2-one
- Structural Difference : Features a tert-octyl group at N1 and pentamethylene bridges at the 3,3-positions.
- Impact : The tert-octyl group enhances lipophilicity, making the compound suitable for hydrophobic applications (e.g., polymer stabilizers). In contrast, the target compound’s methyl groups offer a balance of hydrophobicity and conformational rigidity .
Non-Piperazinone Heterocycles
(a) Pyrrolidine Derivatives (e.g., (2S,3S,4R,5S)-3,4-dihydroxy-5-methyl-2-nonyl-pyrrolidine hydrochloride)
- Structural Difference : A five-membered ring with hydroxyl and alkyl substituents.
- Impact: The smaller ring size increases ring strain but enables stronger intramolecular hydrogen bonding, as observed in its crystal structure (orthorhombic lattice with extensive H-bond networks). Piperazinones, with a six-membered ring, exhibit reduced strain and more diverse substitution patterns .
(b) Tetrazole-Containing Heterocycles
- Example : Coumarin-benzodiazepine-tetrazole hybrids (e.g., compounds 4g and 4h in ).
- Impact: The tetrazole moiety introduces polarity and hydrogen-bonding capacity, contrasting with the piperazinone’s ketone group. Such compounds are designed for bioactivity (e.g., antimicrobial agents), whereas this compound may prioritize structural simplicity for synthetic scalability .
Key Comparative Data
Table 1: Structural and Electronic Comparison
Table 2: Physicochemical Properties
Mechanistic and Functional Insights
- Hydrogen Bonding: The piperazinone’s ketone group participates in weaker hydrogen bonding compared to pyrrolidine’s hydroxyl groups, which form extensive ionic networks in crystals .
- Industrial Relevance: Piperazinones with simple substituents (e.g., methyl groups) are favored in drug design for improved pharmacokinetics, while bulkier derivatives (e.g., tert-octyl) are utilized in materials science .
Biological Activity
(3S,5S)-3,5-Dimethylpiperazin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C₇H₁₄N₂O
- Molecular Weight : 142.20 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key findings include:
- Anticancer Activity :
- Neuroprotective Effects :
- Antiviral Properties :
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may include:
- Kinase Inhibition : As an FGFR1 inhibitor, it may disrupt signaling pathways critical for cancer cell proliferation.
- Neurotransmitter Modulation : Potential interaction with dopamine and serotonin receptors could explain its neuroprotective effects.
- Viral Entry Inhibition : By interfering with the structural proteins necessary for viral entry into host cells.
Case Study 1: FGFR1 Inhibition
A study designed novel compounds based on the structure of this compound and evaluated their inhibitory activity against FGFR1. The most potent derivative exhibited an IC50 value of 15 nM against FGFR1 and demonstrated significant anti-proliferative effects on cancer cell lines .
Case Study 2: Neuroprotection in Models of Neurodegeneration
In a model of neurodegeneration induced by oxidative stress, this compound showed a marked reduction in neuronal cell death compared to untreated controls. This study highlighted its potential as a therapeutic agent in neurodegenerative diseases .
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the stereoselective synthesis of (3S,5S)-3,5-Dimethylpiperazin-2-one, and how can enantiomeric purity be validated?
- Methodology : Utilize asymmetric catalysis or chiral auxiliary approaches to establish the (3S,5S) configuration. For example, chiral amines or transition-metal catalysts (e.g., Ru-BINAP complexes) can induce stereoselectivity during ring closure . Post-synthesis, enantiomeric purity should be confirmed via chiral HPLC with a polysaccharide-based column or circular dichroism (CD) spectroscopy.
- Validation : Compare retention times with racemic mixtures and calculate enantiomeric excess (ee) using integrated peak areas.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Techniques :
- NMR : Assign δ values for methyl groups (C3 and C5) and confirm stereochemistry via NOESY/ROESY correlations .
- IR : Identify carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO or methyl groups) .
- Data Table :
| Technique | Key Peaks/Assignments |
|---|---|
| ¹H NMR | δ 1.2–1.4 (d, 6H, CH₃), δ 3.1–3.5 (m, 4H, piperazine) |
| ¹³C NMR | δ 20.5 (CH₃), δ 45–55 (piperazine carbons), δ 170 (C=O) |
| IR | 1680 cm⁻¹ (C=O), 3280 cm⁻¹ (N-H) |
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Guidelines :
- Use fume hoods and PPE (nitrile gloves, lab coat, safety goggles) to avoid inhalation or skin contact .
- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation or hydrolysis .
- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation for potential neurotoxicity .
Advanced Research Questions
Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound derivatives?
- Experimental Design : Grow single crystals via slow evaporation from polar aprotic solvents (e.g., DMF/EtOAc). Collect diffraction data using MoKα radiation (λ = 0.71073 Å) and refine structures with SHELXL-97 .
- Key Parameters :
- Analyze torsion angles (e.g., C3–N–C5–C=O) to confirm chair/boat conformations.
- Identify hydrogen-bonding networks (e.g., N-H···O=C) stabilizing the crystal lattice .
Q. What strategies are effective for reconciling contradictory data in synthetic yields or bioactivity assays involving this compound?
- Root-Cause Analysis :
- Synthesis : Check for racemization during purification (e.g., via chiral HPLC at each step) .
- Bioactivity : Validate assay conditions (e.g., pH, solvent polarity) to rule out false negatives/positives .
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
- Methods :
- ADMET Prediction : Use software like Schrödinger’s QikProp to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
- Docking Studies : Model interactions with biological targets (e.g., dopamine receptors) via AutoDock Vina, prioritizing hydrogen bonds with active-site residues .
Methodological Considerations
Q. How should researchers design stability studies for this compound under varying environmental conditions?
- Protocol :
- Expose samples to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–12 weeks .
- Monitor degradation via HPLC-UV and LC-MS to identify byproducts (e.g., oxidation at N1 or hydrolysis of the lactam ring) .
Q. What chromatographic techniques are optimal for separating this compound from diastereomers or regioisomers?
- Solutions :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) and adjust pH to 3.0–4.0 for peak sharpness .
- TLC : Employ silica gel plates with ethyl acetate/hexane (3:7) and visualize with ninhydrin for amine detection .
Data Contradiction Analysis
Q. How can conflicting toxicity data from different sources be critically evaluated for this compound?
- Framework :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
